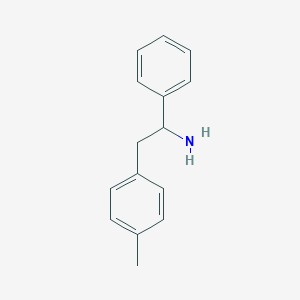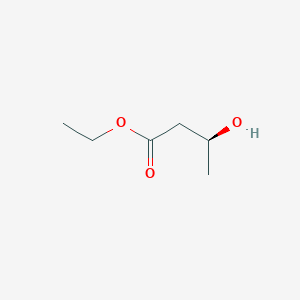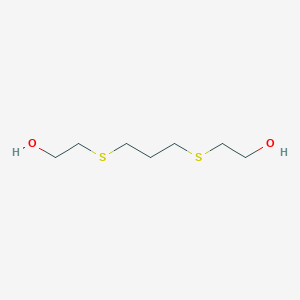
1,3-双(2-羟乙基硫代)丙烷
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with different reagents and catalysts. For instance, 1,3-bis[4,4′-(trimellitimido) phenoxy] propane is synthesized using a three-step reaction starting from 4-nitrophenol and 1,3-dibromo propane, followed by reduction and reaction with trimellitic anhydride . Similarly, 1,3-bis(4-vinylnaphthyl)propane is prepared by dehydration of 1,3-bis[4-(1-hydroxyethyl)naphthyl]propane . These methods suggest that the synthesis of 1,3-Bis(2-hydroxyethylthio)propane could also involve a multi-step process with appropriate reagents and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectral analysis and X-ray crystallography. For example, the structure of 2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione) is determined by spectral analysis and single crystal X-ray analysis . The crystal structures of other compounds, such as 1,3-bis(4'-bromophenyl)-propane-1,2,3-trione, are also determined using X-ray diffraction . These techniques could be applied to determine the molecular structure of 1,3-Bis(2-hydroxyethylthio)propane.
Chemical Reactions Analysis
The chemical reactions of related compounds involve various interactions, including hydrogen bonding and reactions with different reagents. For instance, the molecule of 2-(hydroxymethyl)-1,3-propanediol is linked by O-H...O hydrogen bonds forming sheets . The reactivity of 1,3-bis(aminooxy)propane dihydrochloride with different reagents to obtain derivatives is another example of chemical reactions . These studies suggest that 1,3-Bis(2-hydroxyethylthio)propane may also undergo similar reactions and interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various techniques. The poly(amide-imide)s based on 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane are characterized by elemental analysis, viscosity measurements, thermogravimetric analysis, and FT-IR spectroscopy . The electronic properties of molecules are discussed with descriptors such as HOMO-LUMO and molecular electrostatic potential (MEPS) . These methods could be used to analyze the physical and chemical properties of 1,3-Bis(2-hydroxyethylthio)propane.
科学研究应用
环境分析中的检测
- 战剂分析中的检测:1,3-双(2-羟乙基硫代)丙烷被识别为硫芥子气(化学战剂)的分解产物,可以通过反相微柱液相色谱法与硫选择性火焰光度检测和电喷雾电离质谱法相结合的方法进行检测。这些方法对于分析加标土壤样品非常有效,并且可以达到 1 微克/毫升的检测限 (Hooijschuur 等,2000)。
- 在低水平环境样品中的鉴定:另一种方法使用液相色谱和固相萃取结合离线核磁共振分析,以鉴定硫芥子气的水解产物,包括 1,3-双(2-羟乙基硫代)丙烷,在环境样品中的低 ppm 级 (Meier,2013)。
化学合成和分析
- 在镍和钴化学中的应用:双三丙烷,1,3-双(2-羟乙基硫代)丙烷的变体,已用于镍和钴化学中。它构成了特定镍和钴基自旋团簇的合成和结构研究的一部分 (Ferguson 等,2011)。
- 在有机锂化学中:1,3-双(2-羟乙基硫代)丙烷的衍生物,2,2-双[3-(1-锂-2,3-二甲基戊基)-4-甲氧基苯基]丙烷,已被合成并用作 1,3-丁二烯聚合的多官能有机锂引发剂 (Sanderson 等,1994)。
医学和生物学应用
- 在牙科材料中的研究:双-GMA,一种与 1,3-双(2-羟乙基硫代)丙烷相关的化合物,在牙科中被广泛用作复合树脂系统中的单体。其核磁共振谱已被记录和分析,用于牙科材料 (Fujisawa,1994)。
环境生物修复
- 双酚 A 的生物修复:研究了红镰刀菌中的漆酶在双酚 A 生物修复中的作用,双酚 A 与 1,3-双(2-羟乙基硫代)丙烷具有结构相似性。这项研究表明在相关化合物的生物降解中具有潜在应用 (Chhaya 和 Gupte,2013)。
安全和危害
While specific safety and hazard information for 1,3-Bis(2-hydroxyethylthio)propane is not available, it’s generally recommended to avoid dust formation, contact with skin, eyes, or clothing, and ingestion and inhalation . Thermal decomposition can lead to the release of irritating gases and vapors .
作用机制
C7H16O2S2C_7H_{16}O_2S_2C7H16O2S2
. This compound is involved in various biochemical processes. However, the specific details about its mechanism of action are not widely available in the literature. Here is a general overview based on the available information:Target of Action
It is known that this compound is a hydrolytic transformation product of sesquimustards , which suggests that it may interact with similar targets as these parent compounds.
Mode of Action
As a hydrolytic transformation product of sesquimustards , it may share similar modes of action
Biochemical Pathways
Given its relationship to sesquimustards , it may be involved in similar biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of 1,3-Bis(2-hydroxyethylthio)propane in the aquatic environment may be evidence of the use of toxic agents from the class of sulfur mustards . These compounds can also be formed in the event of an accidental release into the environment during the storage, production, and processing of highly toxic blister agents .
属性
IUPAC Name |
2-[3-(2-hydroxyethylsulfanyl)propylsulfanyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2S2/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJWGPUMOGBVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCO)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327379 | |
| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-hydroxyethylthio)propane | |
CAS RN |
16260-48-3 | |
| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16260-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1,3-Bis(2-hydroxyethylthio)propane and other sulfur mustard hydrolysis products be detected and quantified in environmental samples?
A: The research by Black et al. [] highlights a method for detecting 1,3-Bis(2-hydroxyethylthio)propane and other related compounds in environmental samples like soil. The method utilizes reversed-phase microcolumn liquid chromatography (micro-RPLC) coupled with sulfur-selective flame photometric detection (S-FPD). This approach offers high sensitivity, achieving detection limits as low as 1 microgram/mL for the target analytes []. Additionally, the study explores the use of electrospray ionization mass spectrometry (ESI-MS) and ESI-MS/MS for identifying these compounds and their oxidation products.
Q2: Are there alternative techniques for analyzing 1,3-Bis(2-hydroxyethylthio)propane and similar compounds?
A: While the specific paper discussing 1,3-Bis(2-hydroxyethylthio)propane lacks details on alternative techniques, a related study sheds light on another method. This study utilizes high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to screen for hydrolysis products of sulfur mustard agents []. This technique offers advantages in sensitivity and selectivity, making it suitable for analyzing trace amounts of these compounds in complex matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

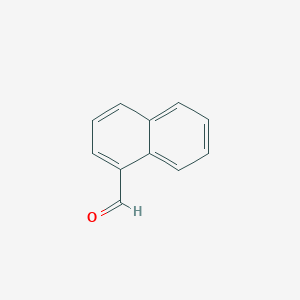


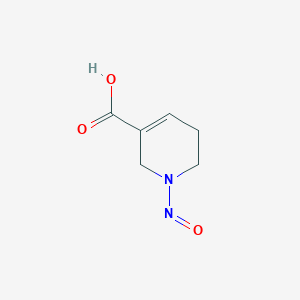

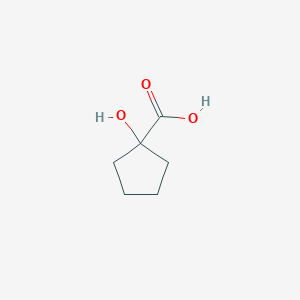
![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)
![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)

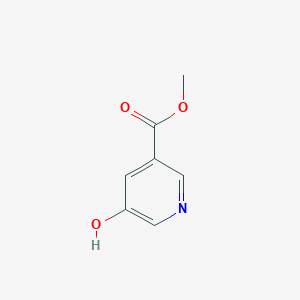
![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)

